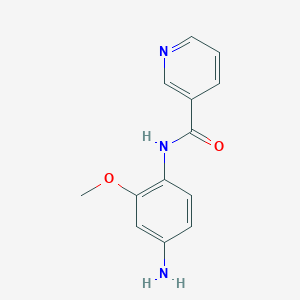

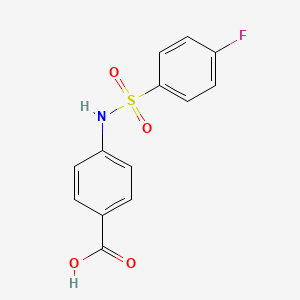

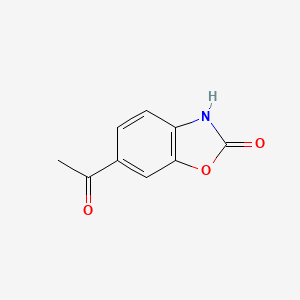

![molecular formula C14H9N3O2 B1331750 2-氨基-7-甲基-5-氧代-5H-色满[2,3-b]吡啶-3-腈 CAS No. 68302-13-6](/img/structure/B1331750.png)

2-氨基-7-甲基-5-氧代-5H-色满[2,3-b]吡啶-3-腈

描述

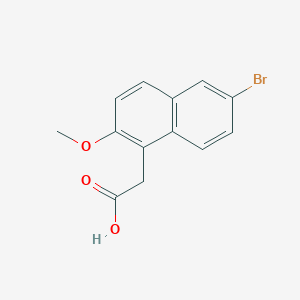

The compound 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile is a derivative of the chromeno[2,3-b]pyridine family, which is a class of heterocyclic compounds known for their diverse biological activities and applications in pharmaceutical and agrochemical industries. These compounds are characterized by their chromene and pyridine fused ring system, which is often modified with various substituents to enhance or alter their chemical and biological properties .

Synthesis Analysis

The synthesis of chromeno[2,3-b]pyridine derivatives is typically achieved through multicomponent reactions, which are efficient and atom-economical. For instance, a one-pot synthesis methodology is employed for the creation of 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles using 2-amino-1,1,3-tricyanopropene, salicylic aldehydes, and secondary cyclic amines, resulting in good-to-excellent yields . Similarly, a solventless synthesis approach has been reported for mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives, highlighting the advantages of simple chemistry handling, mild reaction conditions, and an environmentally friendly synthesis pathway .

Molecular Structure Analysis

The molecular structures of these compounds are often elucidated using various spectroscopic techniques, including IR, XRD, mass, 1H, 13C, and NOESY spectral studies. X-ray crystallography is a common method to determine the crystal structure, as seen in the synthesis of 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, where the crystals were found to be monoclinic with specific geometric parameters . The crystal packing is typically stabilized by hydrogen bonds and other non-covalent interactions such as C–H···π and π···π interactions .

Chemical Reactions Analysis

The chromeno[2,3-b]pyridine derivatives undergo various chemical reactions, often facilitated by their reactive sites such as the amino and nitrile groups. For example, the electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin, and malononitrile leads to the formation of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives under neutral and mild conditions . These reactions are significant for the generation of diverse derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromeno[2,3-b]pyridine derivatives are influenced by their molecular structure. The presence of substituents can lead to variations in properties such as solubility, melting point, and stability. The keto-enol equilibrium observed in DMSO solutions for some derivatives indicates the presence of tautomeric forms, which can have implications for their reactivity and interaction with biological targets . Molecular docking studies suggest that certain derivatives, particularly those containing chlorine, exhibit strong binding energy with protein targets like mitogen-activated protein kinase (MK), indicating potential for drug development .

科学研究应用

合成和结构分析

单和双氨基-5H-色满衍生物合成:Kibou 等人 (2016) 的一项研究展示了单和双氨基-5H-色满衍生物的无溶剂合成,2-氨基-7-甲基-5-氧代-5H-色满[2,3-b]吡啶-3-腈属于该类别。这种方法提供了简单性、温和的条件和环境友好性 (Kibou 等人,2016)。

2,4-二氨基-5H-色满衍生物的合成:Shaabani 等人 (2010) 报道了一种 2,4-二氨基-5H-色满衍生物的一锅三组分合成,与指定化合物密切相关。这种方法在温和条件下产生了良好到极好的结果 (Shaabani 等人,2010)。

化学反应和化合物形成

杂环体系的形成:Bondarenko 等人 (2016) 合成了 2-{[(5-羟基-2-氧代-2H-色满-4-基)甲基]硫代}吡啶-3-腈衍生物,展示了分子中相邻活性亚甲基、腈和羟基对形成新型杂环体系的潜力 (Bondarenko 等人,2016)。

光谱和对接研究:Vereshchagin 等人 (2017) 对 5C-取代的 2,4-二氨基-5H-色满[2,3-b]吡啶-3-腈进行了结构、光谱和对接研究。他们探索了与丝裂原活化蛋白激酶结合口袋的分子对接关系,表明生物医学应用 (Vereshchagin 等人,2017)。

合成方法

- 一锅合成法:Elinson 等人 (2022) 研究了一锅转化,得到 2,4-二氨基-5-(5-氨基-3-氧代-2,3-二氢-1H-吡唑-4-基)-5H-色满[2,3-b]吡啶-3-腈。这证明了一锅合成方法在创建复杂色满[2,3-b]吡啶衍生物方面的效率 (Elinson 等人,2022)。

- 高效的多组分方法:Elinson 等人 (2018) 的一项研究提出了一种多组分方法来合成 5-C-取代的 2,4-二氨基-5H-色满[2,3-b]吡啶支架,突出了创造适合生物医学应用的新型化合物的潜力 (Elinson 等人,2018)。

属性

IUPAC Name |

2-amino-7-methyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2/c1-7-2-3-11-9(4-7)12(18)10-5-8(6-15)13(16)17-14(10)19-11/h2-5H,1H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXRKDVOSYFSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C(=N3)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351549 | |

| Record name | 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile | |

CAS RN |

68302-13-6 | |

| Record name | 2-Amino-7-methyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68302-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

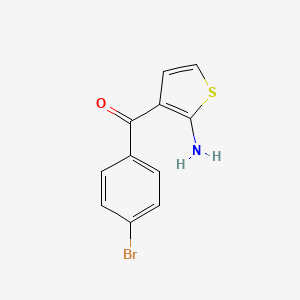

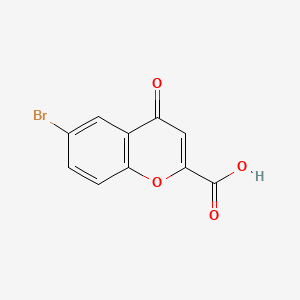

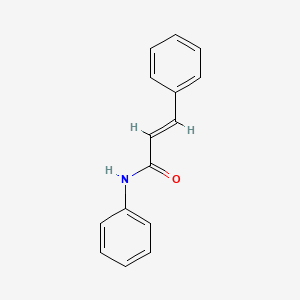

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1331672.png)